molecular formula C13H13ClN2O B8428584 2-Chloro-4-(4-propoxy-phenyl)-pyrimidine

2-Chloro-4-(4-propoxy-phenyl)-pyrimidine

Cat. No.: B8428584
M. Wt: 248.71 g/mol
InChI Key: IEWDKJFVBHRBLG-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-propoxy-phenyl)-pyrimidine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This pyrimidine derivative is characterized by a core six-membered ring with two nitrogen atoms, substituted at the 2-position with a chlorine atom and at the 4-position with a 4-propoxy-phenyl group. The presence of the electrophilic chlorine atom makes it a versatile synthetic intermediate, particularly for nucleophilic substitution reactions and metal-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecular architectures for biological screening. As a key building block, this compound is investigated for its potential biological activities, which include serving as a precursor for developing novel therapeutic agents. Its structural features are similar to those of other pyrimidine compounds known to exhibit pharmacological activity, such as state-dependent sodium channel blockade for pain research and applications in treating neoplastic diseases . Researchers value this compound for exploring structure-activity relationships in hit-to-lead optimization campaigns. It is typically supplied as a white to off-white solid and is soluble in common organic solvents like DMSO. This product is intended for non-human research use only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

2-chloro-4-(4-propoxyphenyl)pyrimidine

InChI

InChI=1S/C13H13ClN2O/c1-2-9-17-11-5-3-10(4-6-11)12-7-8-15-13(14)16-12/h3-8H,2,9H2,1H3

InChI Key

IEWDKJFVBHRBLG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC(=NC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Analogues and Substituent Effects

The 4-position of pyrimidine is a critical site for modulating biological activity. Below is a comparative analysis of key analogs:

Compound Name Substituents at 4-Position Key Properties/Activities Synthesis Method References
2-Chloro-4-(2-furyl)pyrimidine 2-Furyl group Intermediate for agrochemicals/drugs; GHS-classified as hazardous . Coupling of vinyllithium reagents .
2-Chloro-4-(piperidin-4-yl)pyrimidine Piperidinyl group Potential CNS-targeting agent; marketed as dihydrochloride salt for research . Nucleophilic substitution or Grignard addition .
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine 3-Nitrophenoxy and thiophene groups Anticancer intermediate; optimized for industrial synthesis . Multi-step substitution and dehydration .
2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine 2-Fluorophenyl and methylthieno groups Structural complexity for kinase inhibition; molecular weight 278.73 g/mol . Thienopyrimidine ring formation .
2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[D]pyrimidine Tetrahydro-pyran and cyclopenta groups Cyclic ether and fused ring system; molecular weight 238.71 g/mol . Cyclocondensation reactions .

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-propoxy-phenyl group (electron-donating) may enhance solubility and π-π stacking in biological targets compared to electron-withdrawing groups like nitro (e.g., 3-nitrophenoxy) or halogens (e.g., 2-fluorophenyl) .
  • Heterocyclic vs. Aromatic Substituents: Furyl (heterocyclic) and piperidinyl (aliphatic) substituents at the 4-position are associated with CNS activity, while aromatic groups (e.g., phenyl, nitrophenoxy) are linked to anticancer or kinase inhibition .
Anticonvulsant Activity

Thieno[3,2-d]pyrimidine derivatives (e.g., 2-chloro-4-triazolyl-thienopyrimidines) demonstrated potent anticonvulsant activity in MES and scMET models (ED₅₀: 30–100 mg/kg), with neurotoxicity profiles superior to carbamazepine . The 4-propoxy-phenyl analog’s lack of a thieno ring may reduce such activity but improve metabolic stability.

Anticancer Potential

Compounds like 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine are intermediates in small-molecule anticancer drug development. The nitro group aids in DNA intercalation, while the propoxy-phenyl group in the target compound might enhance membrane permeability .

CNS Targeting

2-Chloro-4-vinylpyrimidine derivatives undergo conjugate addition reactions with nucleophiles (e.g., thiols, amines) to yield disubstituted analogs interacting with serotonin receptors . The 4-propoxy-phenyl group’s bulkiness may sterically hinder such interactions compared to smaller substituents like vinyl or furyl.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of 2,4-dichloropyrimidine to a palladium(0) catalyst, followed by transmetallation with the boronic acid and reductive elimination to yield the coupled product. Key parameters include:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) at 0.35 mol% loading.

  • Base : Sodium carbonate (Na₂CO₃) in a biphasic solvent system (acetonitrile/water).

  • Temperature : 90°C for 16 hours.

Under these conditions, the C4 chlorine of 2,4-dichloropyrimidine is selectively replaced by the 4-propoxyphenyl group, leaving the C2 chlorine intact. The reaction achieves a 97% yield for analogous structures (e.g., 2-chloro-4-(4-methoxyphenyl)-pyrimidine).

Workup and Purification

Post-reaction, the mixture is concentrated to induce precipitation, followed by filtration and washing with water. Flash chromatography on silica gel (ethyl acetate/dichloromethane, 5:95) isolates the product with >95% purity.

Two-Step Substitution-Chlorination: Sequential Functionalization

This method, detailed in patents CN103554036B/A, involves substitution at C4 followed by chlorination at C2 , starting from 2-methylthio-4-chloropyrimidine derivatives. While originally designed for alkoxy groups, the strategy can be adapted for aryl substituents with modifications.

Key Parameters (Alkoxy Example):

  • Solvent : Methanol.

  • Base : Sodium hydroxide (1:1 molar ratio to substrate).

  • Time : 6 hours at room temperature.

Step 2: Chlorination of C2 Methylthio Group

The intermediate 2-methylthio-4-substituted pyrimidine undergoes chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane. The methylthio group (-SMe) is oxidized to a chloro group (-Cl) with high efficiency.

Key Parameters:

  • Chlorination Reagent : SO₂Cl₂ (10 equiv).

  • Solvent : Dichloromethane.

  • Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and solvent evaporation.

Comparative Analysis of Methods

Parameter Suzuki-Miyaura Cross-Coupling Two-Step Substitution-Chlorination
Starting Material 2,4-Dichloropyrimidine2-Methylthio-4-chloropyrimidine
Key Reagents 4-Propoxyphenylboronic acid, Pd catalystNaOH, SO₂Cl₂
Reaction Time 16 hours6 hours (Step 1) + chlorination time
Yield Up to 97%80–90% (estimated for alkoxy analogs)
Byproducts Minimal (homocoupling suppressed)Isomers (e.g., 4-chloro-2-substituted)
Scalability High (gram-scale demonstrated)Requires careful intermediate handling

Advantages and Limitations

  • Suzuki Method : Superior regioselectivity and yield but requires expensive palladium catalysts.

  • Two-Step Process : Avoids transition metals but may struggle with aryl group introduction at C4.

Experimental Optimization and Challenges

Suzuki-Miyaura Protocol Adjustments

  • Solvent Systems : Replacing acetonitrile with toluene/ethanol (3:1) improves solubility of hydrophobic boronic acids.

  • Catalyst Alternatives : Pd(OAc)₂ with SPhos ligand reduces costs while maintaining activity.

Two-Step Process Adaptations

  • Aryl Group Introduction : Using CuI/1,10-phenanthroline in DMF at 110°C enables Ullmann-type coupling for aryl groups, though this extends reaction time to 24–48 hours.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-(4-propoxy-phenyl)-pyrimidine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or Suzuki-Miyaura coupling, to introduce the propoxy-phenyl and chloro groups onto the pyrimidine core. Key parameters for optimization include:

  • Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may require reflux conditions to avoid decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) may improve regioselectivity .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) can accelerate cross-coupling steps, reducing side-product formation .
  • Purification : Column chromatography or recrystallization ensures >95% purity, critical for downstream biological assays .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of techniques is required:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the positions of the chloro and propoxy-phenyl groups via chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm, methylene protons in propoxy at δ 3.9–4.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 291.08) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Absorbance bands for C-Cl (600–800 cm⁻¹) and ether C-O (1050–1150 cm⁻¹) confirm functional groups .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors, especially during solvent evaporation .
  • Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .
  • Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous wash-downs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:

  • Standardized Assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 or HeLa) and control for batch-to-buffer variability .
  • Purity Validation : Employ HPLC-UV/LC-MS to verify compound purity (>98%) and rule out confounding byproducts .
  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies, adjusting for differences in solvent carriers (e.g., DMSO vs. ethanol) .

Q. What strategies are effective in designing derivatives of this compound to enhance target selectivity in kinase inhibition?

  • Methodological Answer :

  • Substituent Modifications : Replace the chloro group with electron-withdrawing groups (e.g., -CF₃) to improve binding to ATP pockets in kinases like EGFR or VEGFR2 .
  • Scaffold Hopping : Fuse the pyrimidine ring with a thiazole or pyridine moiety to exploit hydrophobic interactions in target active sites .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and prioritize synthetic targets .

Q. How does the electronic nature of substituents on the phenyl ring influence the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer :

  • Electron-Donating Groups (EDGs) : The propoxy group (-OCH₂CH₂CH₃) activates the phenyl ring via resonance, directing nucleophilic attack to the para position relative to the pyrimidine .
  • Electron-Withdrawing Groups (EWGs) : Introducing -NO₂ or -CN at the meta position increases electrophilicity, accelerating substitution rates but risking over-reactivity .
  • Solvent Effects : Protic solvents (e.g., ethanol) stabilize transition states in SNAr reactions, while DMF enhances leaving-group departure .

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